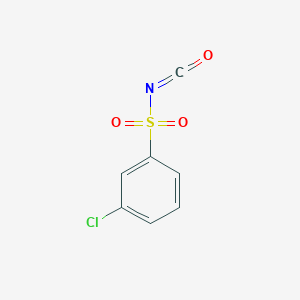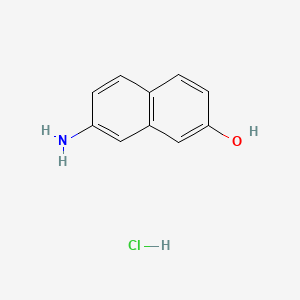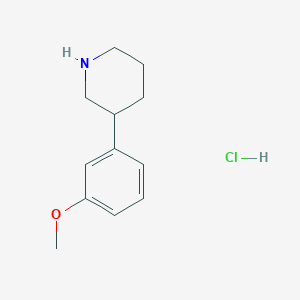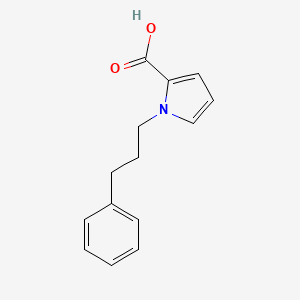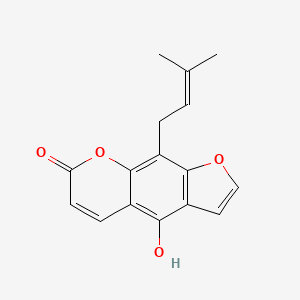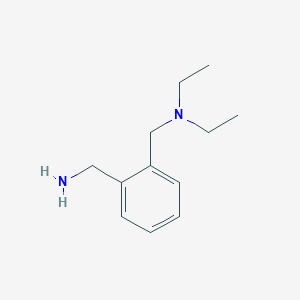
(2-Aminomethyl-benzyl)-diethyl-amine
Vue d'ensemble
Description
“(2-Aminomethyl-benzyl)-diethyl-amine” is a chemical compound with the molecular formula C12H20N2 . It has a molecular weight of 192.30 g/mol .
Synthesis Analysis
The synthesis of amines, such as “this compound”, often involves reductive amination, a key approach to C–N bond construction due to its operational easiness and a wide toolbox of protocols . The process of reductive amination plays a paramount role in pharmaceutical and medicinal chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES notation: CCN(CC)CC1=CC=CC=C1CN .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . Its topological polar surface area is 29.3 Ų . It has a heavy atom count of 14 .Applications De Recherche Scientifique
Synthesis of Benzylic Amines
Benzylic amines, which include (2-Aminomethyl-benzyl)-diethyl-amine, are essential in pharmaceuticals and agrochemicals. The palladium-catalyzed carbonylative aminohomologation of aryl halides offers a direct aminomethylation method for synthesizing these compounds (Jin‐Bao Peng et al., 2018).
Aminobenzylation of Aldehydes
This process, which includes a one-pot aminobenzylation of aldehydes with toluenes, is significant in producing a diverse array of 1,2-diarylethylamine derivatives, including variants of this compound (Zhiting Wang et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives, related to this compound, are used as corrosion inhibitors for mild steel in acidic media. These compounds form insoluble complexes with ferrous species, protecting the steel from corrosion (Yongming Tang et al., 2013).
Photochemical Release of Amines
The benzylic C-N bond in compounds like this compound can be cleaved photochemically to release amines. This is particularly useful in the synthesis of primary, secondary, and tertiary amines (Pengfei Wang et al., 2016).
Catalytic Reductive Aminations
This process, crucial in the sustainable production of amines and their functionalization, can involve compounds similar to this compound. These reactions are widely applied in industries for synthesizing various amines, including pharmaceuticals (K. Murugesan et al., 2020).
Regioselective Mannich Reaction
This reaction, important for synthesizing chitosan derivatives, utilizes aminomethylation processes relevant to compounds like this compound (Y. Omura et al., 2001).
Oxidative Synthesis of 2-Aryl Quinazolines
The synthesis involves benzyl C-H bond amination, a process relevant to the creation and manipulation of compounds like this compound (B. Han et al., 2011).
Iodine-Catalyzed Aminosulfonation
This method functionalizes benzylic and aliphatic hydrocarbons, similar to the chemical processes involving this compound (Angus A. Lamar et al., 2010).
Mécanisme D'action
Target of Action
Amines, in general, are known to interact with various biological targets due to their basicity and nucleophilicity .
Mode of Action
Amines are known to react with electrophiles in several polar reactions due to the lone pair of electrons on the nitrogen atom .
Biochemical Pathways
It’s worth noting that amines can participate in a variety of biochemical reactions due to their basicity and nucleophilicity .
Analyse Biochimique
Biochemical Properties
(2-Aminomethyl-benzyl)-diethyl-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the enzyme myeloperoxidase, which is involved in the production of reactive oxygen species . This inhibition can have therapeutic implications, particularly in the treatment of cardiovascular disorders. Additionally, this compound may interact with other enzymes and proteins, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of myeloperoxidase by this compound can reduce oxidative stress in cells, thereby protecting them from damage . This compound may also affect the expression of genes involved in inflammatory responses, further highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of myeloperoxidase is a key mechanism, where this compound binds to the active site of the enzyme, preventing it from catalyzing the production of reactive oxygen species . This interaction can lead to a decrease in oxidative stress and inflammation. Additionally, this compound may modulate other molecular pathways by interacting with different enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of myeloperoxidase and reduced oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit myeloperoxidase and reduce oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its activity and stability . These metabolic processes can also impact the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, influencing its activity and function . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVJKBIPNSXFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424554 | |
| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84227-68-9 | |
| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



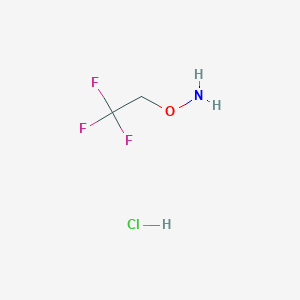
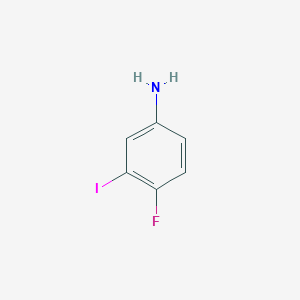

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

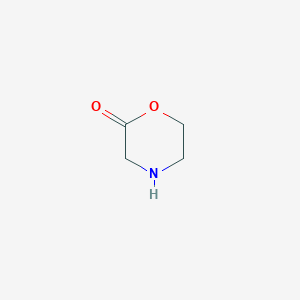
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
